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molecular formula C11H12N2O B7481465 4-(4-methoxyphenyl)-3-methyl-1H-pyrazole

4-(4-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No. B7481465
M. Wt: 188.23 g/mol
InChI Key: GDIDPXZXNSRUFM-UHFFFAOYSA-N
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Patent
US07247734B2

Procedure details

To p-Methoxy phenylacetone (1 eq) was added dimethylformamide dimethylacetal (1.5 eq) and the mixture was stirred at reflux overnight. The reaction was cooled to room temperature and diluted with ethanol. Hydrazine hydrate was added (3 eq) and all was heated to 85° C. over night. Once cooled the reaction mixture was concentrated in vacuo and partitioned between EtOAc and water. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to give 4-(4-methoxy-phenyl)-5-methyl-1H-pyrazole as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=O)[CH3:11])=[CH:5][CH:4]=1.COC(OC)[N:16]([CH3:18])C.O.[NH2:22]N>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:18]=[N:16][NH:22][C:10]=2[CH3:11])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
all was heated to 85° C. over night
TEMPERATURE
Type
TEMPERATURE
Details
Once cooled the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=NNC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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